

A Technical Guide to the Pharmacokinetic Properties of Hydroxy Itraconazole

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

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Introduction: Itraconazole is a broad-spectrum triazole antifungal agent widely utilized for the treatment and prophylaxis of fungal infections. Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2] Among these, hydroxy itraconazole (OH-ITZ) is the major and most significant metabolite.[3] This is because hydroxy itraconazole is not an inactive byproduct; it possesses in vitro antifungal activity comparable to the parent compound, itraconazole.[1][4][5] Consequently, the plasma concentrations of hydroxy itraconazole are often higher than those of itraconazole itself, contributing significantly to the overall therapeutic and potential toxic effects of the drug.[1][6] A thorough understanding of the pharmacokinetic profile of hydroxy itraconazole is therefore critical for dose optimization, therapeutic drug monitoring, and predicting drug-drug interactions.

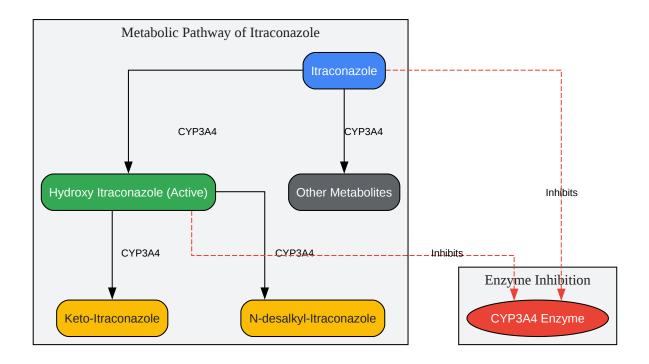
This technical guide provides an in-depth overview of the core pharmacokinetic properties of hydroxy itraconazole, including its formation, distribution, and elimination. It presents quantitative data in a structured format, details common experimental protocols for its analysis, and visualizes key pathways and workflows to support research and development efforts.

Formation and Metabolism



Hydroxy itraconazole is formed through the hydroxylation of the 1-methylpropyl substituent of itraconazole.[7] This metabolic conversion is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, both in the liver and intestine.[4][8] The formation process can become saturated, leading to a non-linear relationship between the itraconazole dose and the resulting plasma concentration of the hydroxy metabolite.[9]

Both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4, which can lead to significant drug-drug interactions.[8][10] The inhibition of CYP3A4 by the newly formed hydroxy itraconazole can affect the metabolism of the parent drug, contributing to its dose-dependent pharmacokinetics.[8] Hydroxy itraconazole itself is further metabolized, alongside other itraconazole metabolites like keto-itraconazole and N-desalkyl-itraconazole, also primarily through CYP3A4-mediated pathways.[2][3]



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Caption: Metabolic conversion of Itraconazole to its major metabolites.



Pharmacokinetic Parameters

The pharmacokinetic profile of hydroxy itraconazole is intrinsically linked to that of its parent compound. Due to non-linear pharmacokinetics, both compounds accumulate in plasma upon multiple dosing.[1] Steady-state concentrations for itraconazole are typically reached after about 48 hours, whereas hydroxy itraconazole may require up to 7 days to reach a steady state.[11] Plasma concentrations of the metabolite are generally higher than the parent drug, with reported ratios of hydroxy itraconazole to itraconazole varying widely, with a median of approximately 1.7.[12][13]

Distribution

Hydroxy itraconazole, similar to itraconazole, is highly protein-bound in plasma, primarily to albumin (99.6% for the hydroxy-metabolite).[1] Only a very small fraction of the drug exists in its unbound, pharmacologically active form.[1] However, recent studies indicate that the unbound fraction of hydroxy itraconazole in vivo may be significantly higher than that of itraconazole.[14] One study found the average percent free fraction was 0.251% for hydroxy itraconazole compared to 0.024% for itraconazole.[14] This resulted in free plasma concentrations of the metabolite that were approximately 10-fold higher than the parent drug, suggesting hydroxy itraconazole may contribute more significantly to in vivo antifungal efficacy. [14]

Like its parent compound, hydroxy itraconazole is lipophilic and expected to be extensively distributed into tissues, with concentrations in tissues like the lung, kidney, and liver being several times higher than in plasma.[1][5]

Elimination

Itraconazole is primarily eliminated through hepatic metabolism, with less than 1% of an intravenous dose being excreted as the parent drug or hydroxy itraconazole in the urine.[1] The majority of the dose is excreted as inactive metabolites in the urine (about 35%) and feces (about 54%).[1] The elimination half-life of hydroxy itraconazole is dose-dependent and similar to that of itraconazole, increasing with higher doses and upon reaching steady state.[15]

Quantitative Pharmacokinetic Data



The following tables summarize key pharmacokinetic parameters for hydroxy itraconazole and its parent drug, itraconazole, derived from studies in healthy subjects and specific patient populations.

Table 1: Pharmacokinetic Parameters in Healthy Adults (Single and Multiple Dosing)

Parameter	Itraconazole	Hydroxy Itraconazole	Study Conditions
Half-life (t½)	Increases from ~44h to >150h	Dose-dependent increase	Multiple ascending doses (100 mg to 300 mg) at steady state.[15]
AUC	Dose-dependent	Dose-dependent	Single and multiple ascending dose studies.[15]
Plasma Protein Binding	99.8%	99.6%	Bound primarily to albumin.[1]
Unbound Fraction (fu)	3.6% ± 0.3%	0.5% ± 0.2%	In vitro study using ultracentrifugation.[3]

| Unbound Fraction (fu) in vivo | $0.024\% \pm 0.016\%$ | $0.251\% \pm 0.109\%$ | Study in adult patients receiving oral itraconazole.[14] |

Table 2: Steady-State Concentrations in Specific Populations

Population	Itraconazole Cmin (mg/L)	Hydroxy Itraconazole Cmin (mg/L)	Dosing Regimen
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| Hematopoietic Cell Transplant Recipients | 0.79 (\pm 0.35) | 1.31 (\pm 0.29) | 200 mg IV NCF, once daily.[16] |

Note: AUC = Area Under the Curve, Cmin = Trough Concentration, NCF = NanoCrystal Formulation. Values are presented as reported in the cited literature and may vary based on



formulation, patient population, and analytical method.

Experimental Protocols: Quantification in Human Plasma

The accurate quantification of hydroxy itraconazole is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.[11][12][17]

Detailed Methodology for LC-MS/MS Analysis

This protocol outlines a typical workflow for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma.[17]

- 1. Sample Preparation: Solid-Supported Liquid Extraction (SLE)
- Objective: To isolate the analytes from plasma proteins and other interfering substances.
- Procedure:
 - Pipette 150 μL of human plasma (calibrators, quality controls, or unknown samples) into a 96-well plate.
 - Add an internal standard solution to each well.
 - Load the entire sample onto a solid-supported liquid extraction plate/cartridge.
 - Allow the sample to absorb for 5-10 minutes.
 - Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.
 - Collect the eluate in a clean 96-well plate.
 - Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
 - Reconstitute the dried extract in a mobile phase-compatible solution.



- 2. Chromatographic Separation: Reversed-Phase HPLC
- Objective: To separate hydroxy itraconazole from itraconazole and other endogenous components before detection.
- Typical Conditions:
 - Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B)
 0.1% formic acid in acetonitrile/methanol.
 - Flow Rate: 0.5 0.8 mL/min.
 - Injection Volume: 2 10 μL.
 - o Column Temperature: 40 50°C.
- 3. Detection: Tandem Mass Spectrometry (MS/MS)
- Objective: To provide sensitive and selective detection and quantification of the analytes.
- Typical Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
 - Itraconazole: m/z 705.2 → 392.3
 - Hydroxy Itraconazole: m/z 721.2 → 408.3
 - Instrument Parameters: Source temperature, gas flows, and collision energy are optimized for maximum signal intensity.
- 4. Quantification

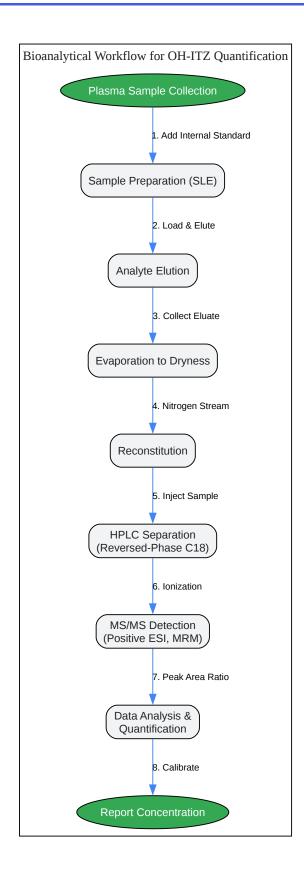
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- Calibration Curve: A standard curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
- Regression Model: A weighted linear regression (e.g., 1/x²) is typically used to fit the curve. [17]
- Concentration Range: A validated range could be 5-2500 ng/mL for both itraconazole and hydroxy itraconazole.[17]





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Caption: Experimental workflow for LC-MS/MS analysis of Hydroxy Itraconazole.



Clinical Significance and Conclusion

Hydroxy itraconazole is a pharmacologically active metabolite that is central to the efficacy and safety profile of itraconazole therapy. Its plasma concentrations often exceed those of the parent drug and contribute substantially to the overall antifungal effect. [5][6] The shared and competitive metabolism via CYP3A4, coupled with the potent inhibitory effects of both the parent and metabolite, underscores the high potential for drug-drug interactions. [8][10] Furthermore, the marked inter-patient variability in the metabolism of itraconazole highlights the importance of therapeutic drug monitoring. [6] Given that the antifungal potency of itraconazole and its hydroxy metabolite are largely similar, monitoring the concentration of both compounds provides a more accurate assessment of the total antifungal activity in a patient. [7][13] Future research and clinical practice should continue to consider the combined concentrations of itraconazole and hydroxy itraconazole to optimize dosing strategies and ensure therapeutic success.

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